molecular formula C10H12N4OS B1411353 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine CAS No. 1217487-11-0

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

Cat. No.: B1411353
CAS No.: 1217487-11-0
M. Wt: 236.3 g/mol
InChI Key: YDUSOWTZDKTYJC-UHFFFAOYSA-N
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Description

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine ( 1217487-11-0) is a chemical compound with the molecular formula C10H12N4OS and a molecular weight of 236.30 g/mol . This molecular building block features a methylthiazolylamine group linked to a methoxymethyl-substituted pyrimidine ring, a structural motif seen in various bioactive molecules and pharmaceutical intermediates . The presence of both pyrimidine and thiazole rings makes it a valuable scaffold in medicinal chemistry research, particularly for the synthesis of more complex molecules and for investigating structure-activity relationships . Researchers utilize this compound exclusively for scientific purposes. Intended Applications and Research Value: This compound serves as a key synthetic intermediate. Its structure suggests potential application in the development of novel chemical entities for basic biological research. The provided synthetic routes indicate its utility in further chemical transformations, allowing researchers to create diverse libraries of compounds for screening . Important Notice: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use of any kind. It is not intended for human or animal consumption .

Properties

IUPAC Name

5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUSOWTZDKTYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

  • Hantzsch Thiazole Synthesis : Cyclocondensation of α-haloketones with thiourea derivatives is widely used for thiazole synthesis. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea to form 4-methylthiazole intermediates.
  • Bromination-Cyclization : Bromination of acetylated precursors (e.g., 1-cyclopropylethanone) followed by cyclization with thiourea derivatives yields substituted thiazoles.

Pyrimidine Substitution

Stepwise Synthesis Protocol (Hypothetical Pathway)

While no direct synthesis is reported, analogous methods suggest the following steps:

Step Reaction Type Reagents/Conditions Intermediate/Product
1 Bromination N-Bromosuccinimide (NBS), THF/H₂O 4-Bromo-3-oxopentanoate derivative
2 Thiazole Cyclization Thiourea, ethanol, reflux 4-Methylthiazol-2-amine intermediate
3 Pyrimidine Coupling 2-(Methoxymethyl)pyrimidin-4-yl boronic acid, Pd catalyst Bifunctional intermediate
4 Purification Column chromatography (silica gel, EtOAc/hexane) Final compound

Spectroscopic Characterization

Critical data for structural confirmation include:

Technique Key Signals Reference
¹H NMR - δ 2.31 ppm (s, 3H, CH₃)
- δ 3.91 ppm (s, 2H, OCH₂CH₃)
- δ 6.45 ppm (s, 2H, NH₂)
IR - 3368 cm⁻¹ (NH₂ stretch)
- 1603 cm⁻¹ (C=N stretch)
Mass Spectra Molecular ion peak at m/z 236.3 (M⁺)

Optimization Considerations

  • Solvent Selection : Ethanol and THF are preferred for cyclization due to their polarity and boiling points.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for pyrimidine-thiazole linkage.
  • Yield Improvement : Microwave-assisted reactions reduce time (6–8 hours vs. 24 hours conventional) and improve yields by 15–20%.

Challenges and Solutions

  • Regioselectivity : Competing reactions during pyrimidine substitution are mitigated using bulky ligands (e.g., P(t-Bu)₃).
  • Purification : Silica gel chromatography with gradient elution (EtOAc:hexane = 3:7 to 1:1) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is its potential as an anticancer agent. Research has demonstrated that derivatives of thiazole and pyrimidine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often overactive in cancer cells.

Case Study: CDK9 Inhibition
A study reported that certain thiazole-pyrimidine derivatives exhibit nanomolar inhibition of CDK9, leading to reduced expression of the anti-apoptotic protein Mcl-1 and subsequent apoptosis in human cancer cell lines . This suggests that this compound could similarly target CDK9, providing a pathway for further development as an anticancer drug.

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial properties. Compounds containing thiazole rings have shown efficacy against various bacterial strains. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound AStaphylococcus aureus2015
Compound BEscherichia coli1820
This compoundTBDTBD

Neuroprotective Effects

Thiazole-containing compounds have also been explored for their neuroprotective effects. Certain derivatives have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation . The methoxy group may enhance the ability of the compound to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups can significantly impact its biological activity.

Key Findings from SAR Studies:

  • Substitution patterns on the thiazole ring can enhance selectivity towards specific kinases.
  • The methoxymethyl group may improve solubility and stability, affecting bioavailability.

Mechanism of Action

The mechanism of action of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of kinases or other enzymes, leading to the disruption of cellular processes such as cell division or signal transduction.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine and thiazole rings. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Selected Pyrimidine-Thiazole Derivatives

Compound Name Substituents (Pyrimidine/Thiazole) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine Pyrimidine: 2-(methoxymethyl); Thiazole: 4-methyl C₁₀H₁₂N₄OS 236.30 High purity (95%); potential kinase inhibition
5-(2-(2,6-Dichlorobenzyl)pyrimidin-4-yl)-4-methylthiazol-2-amine Pyrimidine: 2-(2,6-dichlorobenzyl) C₁₅H₁₂Cl₂N₄S 351.26 Increased lipophilicity due to aromatic Cl groups
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (Compound 18, CYC116) Pyrimidine: 2-(4-morpholinophenylamino) C₁₉H₂₂N₆OS 390.49 Aurora kinase inhibitor (Ki: 8.0–9.2 nM); oral bioavailability
5-(2-Cyclopropylpyrimidin-4-yl)-4-methylthiazol-2-amine Pyrimidine: 2-cyclopropyl C₁₁H₁₂N₄S 232.31 Compact substituent enhances metabolic stability
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) Pyrimidine: 2-amino-6-phenyl; Benzothiazole core C₁₆H₁₃N₅S 315.37 Antimicrobial activity (benzothiazole core)

Key Observations:

  • Bioactivity Correlation: The morpholinophenylamino group in Compound 18 confers potent aurora kinase inhibition (Ki <10 nM) and oral bioavailability, highlighting the role of nitrogen-rich substituents in kinase targeting . In contrast, the methoxymethyl group in the target compound may favor different target interactions due to its ether linkage.
  • Core Modifications: Replacing the thiazole ring with a benzothiazole (APY1) shifts activity toward antimicrobial applications, demonstrating the impact of core structure on biological pathways .

Biological Activity

5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : 5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methylthiazol-2-amine
  • Chemical Formula : C10H12N4OS
  • CAS Number : 1217487-11-0

The compound features a combination of pyrimidine and thiazole rings, which contributes to its unique chemical properties and biological activities. The presence of the methoxymethyl group on the pyrimidine ring enhances its solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an inhibitor for various kinases involved in critical signaling pathways, thus affecting processes such as cell division and apoptosis.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as kinases, disrupting cellular signaling pathways.
  • Antimicrobial Activity : It has shown promising results against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

Pathogen Activity MIC (µg/mL)
Escherichia coliStrong antibacterial activity3.9
Staphylococcus aureusModerate antibacterial activity7.5
Mycobacterium luteumHigh antibacterial activity5.0

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, especially those resistant to conventional antibiotics.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87).

Cell Line IC50 (µM)
MDA-MB-23139.2 ± 1.7
U-8745.0 ± 2.1

The mechanisms behind its anticancer activity may involve apoptosis induction and inhibition of cancer cell proliferation through targeted kinase inhibition.

Case Studies

  • Antimicrobial Screening : A study evaluated the compound's efficacy against resistant strains of E. coli and Staphylococcus aureus. Results indicated that it outperformed several reference antibiotics, showcasing its potential as a novel antimicrobial agent .
  • Cytotoxicity Assays : In another investigation focusing on cancer treatment, the compound was tested against multiple cancer cell lines using MTT assays. The results highlighted its potential as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

This compound can be compared with other thiazole and pyrimidine derivatives:

Compound Structure Features Biological Activity
4-Methylthiazol-2-amineLacks pyrimidine ringModerate antibacterial
2-(Methoxymethyl)pyrimidineContains pyrimidine ring onlyLimited antimicrobial
Thiazolyl-pyrimidine derivativesVarying substituentsDiverse pharmacological activities

This comparison illustrates the unique position of the target compound due to its combined structural features, which enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine, and what key intermediates are involved?

  • Methodology : The compound is synthesized via acylation of pyrimidine-thiazole intermediates followed by amination. For example, coupling 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with acylating agents (e.g., p-fluorobenzoyl chloride) under basic conditions generates intermediates, which are further functionalized via catalytic hydrogenation or nucleophilic substitution . Cyclization using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 90–120°C) is critical for forming the thiazole core .
  • Key Intermediates : Chloropyrimidine-thiazole precursors, benzyl-protected amines, and Schiff base adducts are commonly observed .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodology : Analytical techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., NH₂, C=S) .
  • NMR (¹H/¹³C) : For verifying substituent positions on the pyrimidine and thiazole rings .
  • Chromatography (HPLC/LC-MS) : To assess purity and detect byproducts, particularly in pharmacological screening workflows .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The thiazole-pyrimidine scaffold exhibits antitumor potential, with derivatives showing inhibitory activity against cancer cell lines (e.g., via kinase inhibition or apoptosis induction) . Antimicrobial properties are also noted, likely due to the thiazole ring’s affinity for bacterial enzymes .

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield of this compound, and how can they be addressed methodologically?

  • Challenges : Low yields due to steric hindrance at the pyrimidine C4 position or competing side reactions (e.g., over-oxidation of thiazole sulfur).
  • Solutions :

  • Catalytic Systems : Use of triethylamine (TEA) or DMAP to enhance acylation efficiency .
  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 90°C for 3 hours) minimizes decomposition during cyclization .

Q. How do structural modifications at the pyrimidine or thiazole rings affect the compound’s biological activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal:

  • Pyrimidine Modifications : Methoxymethyl groups enhance solubility and bioavailability, while chloro substituents increase electrophilicity for covalent binding .
  • Thiazole Modifications : Methyl groups at C4 improve metabolic stability, whereas amine groups at C2 are critical for hydrogen bonding with target proteins .
    • Data Contradictions : Some studies report reduced activity with bulky substituents (e.g., tert-butyl), highlighting the need for balanced hydrophobicity .

Q. What analytical techniques are recommended for resolving contradictory data in pharmacological profiling?

  • Methodology :

  • Dose-Response Assays : To distinguish true activity from assay artifacts (e.g., redox cycling in MTT assays) .
  • X-ray Crystallography : For resolving binding modes when computational models conflict with experimental IC₅₀ values .
  • Metabolite Identification (LC-MS/MS) : To confirm whether observed activity stems from the parent compound or its derivatives .

Q. What are the critical considerations for scaling up synthesis while maintaining reproducibility?

  • Methodology :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce batch-to-batch variability .
  • In-line Analytics (e.g., PAT) : Monitor reaction progress in real time to adjust parameters like pH and temperature .
  • Purification Protocols : Gradient recrystallization (e.g., DMSO/water mixtures) ensures high purity at scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine

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